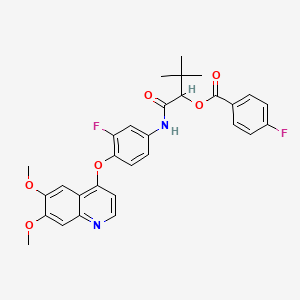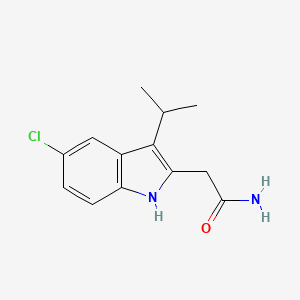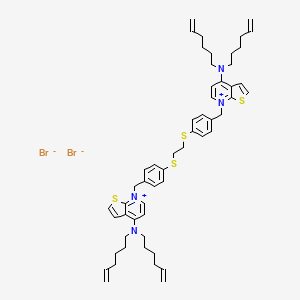
Ramiprilat-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ramiprilat-d5 is a deuterium-labeled derivative of Ramiprilat, which is the active metabolite of the prodrug Ramipril. Ramiprilat is a potent and orally active angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ramiprilat-d5 involves the incorporation of deuterium atoms into the Ramiprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Ramiprilat in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the compound .
化学反应分析
Types of Reactions
Ramiprilat-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can regenerate the precursor forms .
科学研究应用
Ramiprilat-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Ramiprilat in the body.
Drug Development: Helps in the development of new ACE inhibitors by providing insights into the metabolic stability and bioavailability of the compounds.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Ramiprilat and related compounds.
Biomedical Research: Used in studies related to hypertension, heart failure, and other cardiovascular diseases.
作用机制
Ramiprilat-d5, like Ramiprilat, inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE. This prevents the conversion of angiotensin I to angiotensin II, leading to reduced blood pressure and decreased workload on the heart . The inhibition of ACE also results in decreased levels of aldosterone and increased levels of bradykinin, contributing to the overall antihypertensive effect .
相似化合物的比较
Similar Compounds
Benazepril: Another ACE inhibitor with similar pharmacological effects.
Fosinopril: A phosphonate-containing ACE inhibitor.
Quinapril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of Ramiprilat-d5
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies. This makes it a valuable tool in drug development and analytical chemistry .
属性
分子式 |
C21H28N2O5 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i2D,3D,4D,6D,7D |
InChI 键 |
KEDYTOTWMPBSLG-FLNFVANWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] |
规范 SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


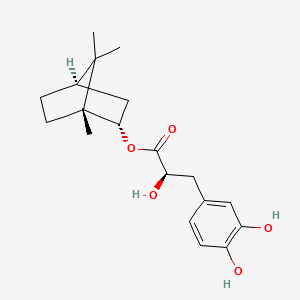
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
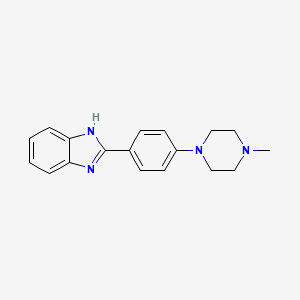
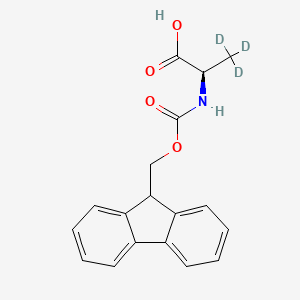
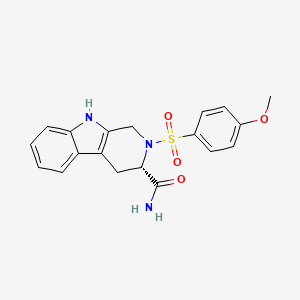
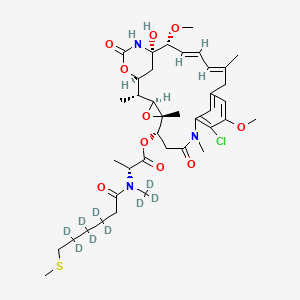
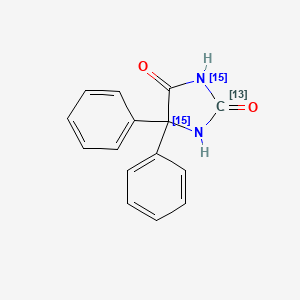
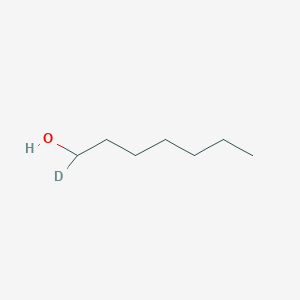

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)
